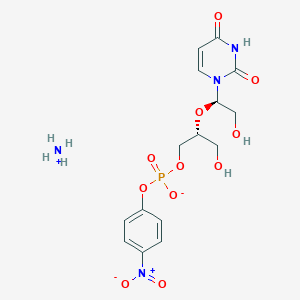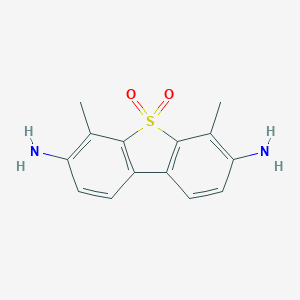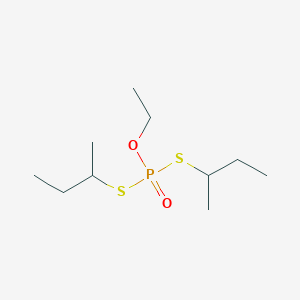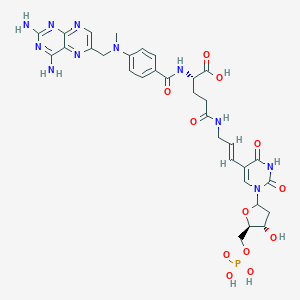
Maa-dump
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. This compound is found in the root bark of the plant Peganum harmala, which is native to the Middle East and Central Asia. The traditional use of Peganum harmala in medicine and shamanic rituals has been documented for centuries. However, recent scientific research has shed light on the unique properties of Maa-dump and its potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of Maa-dump is complex and not fully understood. It is believed to act on various molecular targets in cells, including enzymes, receptors, and ion channels. Maa-dump has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors and ion channels. These effects contribute to the biological activities of Maa-dump.
Biochemische Und Physiologische Effekte
Maa-dump has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Maa-dump has also been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Maa-dump has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from plant material. It has a wide range of biological activities, which makes it useful for studying various molecular targets and pathways. However, Maa-dump also has some limitations. Its purity and yield can vary depending on the extraction and purification methods used. It can also be difficult to obtain large quantities of Maa-dump for use in experiments.
Zukünftige Richtungen
There are several future directions for research on Maa-dump. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its potential as a natural pesticide or antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of Maa-dump and its effects on various molecular targets and pathways.
In conclusion, Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. Its wide range of biological activities and complex mechanism of action make it a useful tool for studying various molecular targets and pathways. Further research is needed to fully understand the potential applications of Maa-dump in various fields of study.
Synthesemethoden
Maa-dump can be synthesized from Peganum harmala root bark using various extraction methods. The most common method involves the use of solvents such as ethanol or methanol to extract the active compounds from the plant material. The extract is then purified using chromatography techniques to isolate Maa-dump. The purity and yield of Maa-dump can vary depending on the extraction and purification methods used.
Wissenschaftliche Forschungsanwendungen
Maa-dump has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Maa-dump has also been shown to have neuroprotective and analgesic effects.
Eigenschaften
CAS-Nummer |
106449-21-2 |
|---|---|
Produktname |
Maa-dump |
Molekularformel |
C32H38N11O12P |
Molekulargewicht |
799.7 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[[(E)-3-[1-[(4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38N11O12P/c1-42(14-18-12-36-27-25(37-18)26(33)39-31(34)40-27)19-6-4-16(5-7-19)28(46)38-20(30(48)49)8-9-23(45)35-10-2-3-17-13-43(32(50)41-29(17)47)24-11-21(44)22(55-24)15-54-56(51,52)53/h2-7,12-13,20-22,24,44H,8-11,14-15H2,1H3,(H,35,45)(H,38,46)(H,48,49)(H,41,47,50)(H2,51,52,53)(H4,33,34,36,39,40)/b3-2+/t20-,21-,22+,24?/m0/s1 |
InChI-Schlüssel |
JUEDZCNWTACZMW-XWOUTAHESA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NC/C=C/C4=CN(C(=O)NC4=O)C5C[C@@H]([C@H](O5)COP(=O)(O)O)O)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
Synonyme |
MAA-dUMP methotrexate 5-aminoallyl-2'-deoxyuridine 5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



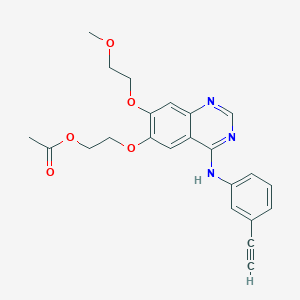
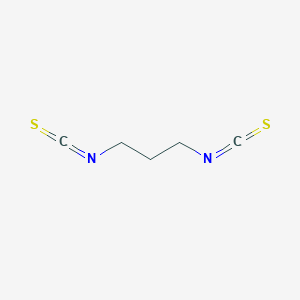

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)



![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)


